molecular formula C13H12N2O2S B2844229 2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole CAS No. 2097904-18-0

2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole

Cat. No. B2844229
CAS RN: 2097904-18-0
M. Wt: 260.31
InChI Key: KNPAQJZHRAUJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-3-sulfonyl chloride belongs to the class of substituted sulfonyl chlorides . It is used as a derivatization agent to enhance the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium .


Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chlorides involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .


Molecular Structure Analysis

The empirical formula of pyridine-3-sulfonyl chloride is C5H4ClNO2S . The molecular weight is 177.61 .


Chemical Reactions Analysis

The synthesized pyridine-3-sulfonyl chlorides can be converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids are generally synthesized by two methods: sulfonation of the corresponding pyridines; diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group .


Physical And Chemical Properties Analysis

Pyridine-3-sulfonyl chloride is a liquid with a fishy odor . It has a refractive index of 1.556 and a density of 1.460 g/mL at 25 °C .

Scientific Research Applications

Chemical Synthesis and Modification

Research on 2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole encompasses its use in the synthesis of complex organic compounds. For instance, its derivatives have been explored for the regiocontrolled synthesis of polysubstituted pyrroles, leveraging reactions between terminal alkynes, sulfonyl azides, and allenes. This process, facilitated by nickel(0) catalysis, yields isopyrroles that can be further transformed into a variety of polysubstituted pyrroles through double bond transposition and Alder-ene reactions, highlighting the compound's versatility in organic synthesis (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).

Applications in Materials Science

The utility of 2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole extends to materials science, where its derivatives are employed in the synthesis of novel compounds with potential applications in various fields. For example, novel annealed porphyrins have been synthesized from pyrrole derivatives (isoindoles) through reactions under specific conditions. These compounds, obtained in quantitative yields, underscore the potential of 2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole derivatives in the development of new materials with unique properties (Elghamry & Tietze, 2008).

Medicinal Chemistry

In medicinal chemistry, the structural modification of 2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole derivatives enables the exploration of new therapeutic agents. For example, the compound has been used to synthesize difluoromethyl 2-pyridyl sulfone, an efficient gem-difluoroolefination reagent for aldehydes and ketones. This discovery opens up new pathways for the development of fluorinated organic compounds, which are of significant interest in drug discovery and development due to their unique biological activities (Zhao, Huang, Zhu, & Hu, 2010).

Mechanism of Action

While the mechanism of action for “2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole” is not available, pyridine derivatives are known to coordinate to metal ions, such as the methylpyridines, quinolines, and more complex rings .

Safety and Hazards

Pyridine-3-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water and contact with water liberates toxic gas .

Future Directions

The synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides is a promising direction for the search of biologically active compounds .

properties

IUPAC Name

2-pyridin-3-ylsulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-18(17,13-6-3-7-14-8-13)15-9-11-4-1-2-5-12(11)10-15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPAQJZHRAUJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.